molecular formula C15H21ClN2O2 B7780579 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B7780579
M. Wt: 296.79 g/mol
InChI Key: WKKORWDCSLRDMB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate (CAS 865074-35-7) is a chemical compound with a molecular formula of C15H21ClN2O2 and a molecular weight of 296.79 g/mol . This high-purity (96.0%) compound is intended for research and laboratory use exclusively . While the specific biological activity of this compound is an area of ongoing research, its structure, featuring a piperidine moiety linked to a 4-chlorophenyl carbamate, is of significant scientific interest. Piperidine and piperazine derivatives are frequently investigated in medicinal chemistry for their diverse pharmacological profiles. Research on analogous compounds has shown that such structures can exhibit potent and selective binding to neurological receptors, such as the dopamine D4 receptor . Furthermore, structurally related molecules containing the chlorophenyl group are commonly explored for their fungicidal properties in agricultural science . Another key area of investigation for amphiphilic compounds with amine functionalities includes the study of drug-induced phospholipidosis, a form of lysosomal storage disorder, through the inhibition of enzymes like phospholipase A2 . The presence of both lipophilic (4-methylpiperidine, 4-chlorophenyl) and polar (carbamate) groups in its architecture also makes it a potential candidate for research in drug disposition, particularly in studies investigating the interplay between chemical structure and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This product is strictly labeled “For Research Use Only” (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-12-6-8-18(9-7-12)10-11-20-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKORWDCSLRDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCOC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

p-Nitrophenyl Chloroformate-Mediated Synthesis

A widely used method involves activating the alcohol precursor (2-(4-methylpiperidin-1-yl)ethanol) with p-nitrophenyl chloroformate (PNPCOCl) to form a reactive mixed carbonate intermediate. This intermediate subsequently reacts with 4-chloroaniline under basic conditions (e.g., triethylamine or DMAP) to yield the carbamate.

Procedure :

  • Activation Step :

    • 2-(4-Methylpiperidin-1-yl)ethanol is treated with PNPCOCl (1.2 eq) in anhydrous dichloromethane at 0–5°C.

    • Triethylamine (2.5 eq) is added dropwise to scavenge HCl, forming the activated carbonate.

  • Aminolysis :

    • 4-Chloroaniline (1.1 eq) is introduced, and the mixture is stirred at room temperature for 12–24 hours.

    • The p-nitrophenol byproduct is removed via aqueous extraction, and the crude product is purified by recrystallization (hexane/ethyl acetate).

Yield : 65–78% (Table 1,).

Benzotriazole-Based Carbonates

Benzotriazole-1-yl-oxycarbonyl derivatives (e.g., BTBC) offer enhanced stability compared to PNPCOCl. BTBC reacts with 2-(4-methylpiperidin-1-yl)ethanol in acetonitrile, followed by aminolysis with 4-chloroaniline in the presence of DMAP. This method minimizes side reactions and improves yields (82–88%).

Three-Component Coupling with Carbon Dioxide

Direct Carbamation Using CO₂

A solvent-free approach employs cesium carbonate and tetrabutylammonium iodide (TBAI) to catalyze the reaction between 2-(4-methylpiperidin-1-yl)ethyl bromide, 4-chloroaniline, and CO₂. The mechanism proceeds via nucleophilic attack of the amine on the alkyl halide, followed by CO₂ insertion to form the carbamate.

Optimized Conditions :

  • Solvent : Anhydrous DMF

  • Catalysts : Cs₂CO₃ (2 eq), TBAI (0.1 eq)

  • CO₂ Pressure : 1 atm (balloon)

  • Temperature : 80°C, 24 hours

  • Yield : 70–75%

Advantages :

  • Avoids toxic chloroformates.

  • Scalable for industrial applications.

Carbonyldiimidazole (CDI)-Mediated Route

CDI activates the alcohol precursor, forming an imidazolide intermediate that reacts with 4-chloroaniline. This method is advantageous for moisture-sensitive substrates.

Steps :

  • Imidazolide Formation :

    • 2-(4-Methylpiperidin-1-yl)ethanol (1 eq) and CDI (1.2 eq) are refluxed in THF for 2 hours.

  • Aminolysis :

    • 4-Chloroaniline (1 eq) is added, and the mixture is stirred at 50°C for 6 hours.

    • The product precipitates upon cooling and is filtered.

Yield : 80–85%.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity Scalability
PNPCOCl ActivationPNPCOCl, TEA65–78HighModerate
BTBC-MediatedBTBC, DMAP82–88Very HighHigh
CO₂ CouplingCs₂CO₃, TBAI70–75ModerateHigh
CDI RouteCDI, THF80–85HighModerate

Key Observations :

  • BTBC and CDI methods offer superior yields and purity but require specialized reagents.

  • CO₂ coupling is environmentally favorable but necessitates precise control of gas pressure.

Industrial-Scale Considerations

The patent WO2009057133A2 highlights solvent and base selection for large-scale synthesis. For instance:

  • Solvents : Toluene or DMF (enhance reaction rates).

  • Bases : Potassium carbonate or diisopropylethylamine (minimize byproducts).

  • Temperature : 120–130°C (accelerates cyclization).

Case Study :
A pilot-scale synthesis using BTBC in DMF achieved 85% yield with 99.5% purity after crystallization.

Challenges and Mitigation Strategies

  • Hydrolysis of Carbamate : Acidic or basic conditions during workup may cleave the carbamate. Use mild buffers (pH 6–7) for extraction.

  • Piperidine Ring Stability : Steric hindrance from the 4-methyl group slows alkylation. Elevated temperatures (80–100°C) mitigate this .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines.

Scientific Research Applications

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting the central nervous system.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carbamate Derivatives with N-(4-Chlorophenyl) Groups

Several carbamates share the N-(4-chlorophenyl)carbamate backbone but differ in substituents, impacting physicochemical and pharmacological profiles:

Compound Name Key Structural Features Molecular Weight (g/mol) logP (Predicted) Pharmacological Notes
Target Compound 4-Methylpiperidinyl-ethyl chain ~308.8 ~3.2 Potential CNS activity (inferred)
Prop-2-ynyl N-(4-chlorophenyl)carbamate Propargyl group instead of piperidinyl-ethyl ~223.7 ~2.8 Higher reactivity due to alkyne group
Naphthalen-1-yl N-(4-chlorophenyl)carbamate Naphthyl substituent ~301.7 ~4.1 Enhanced aromatic interactions
Butyl N-(4-chlorophenyl)carbamate Linear butyl chain ~241.7 ~3.5 Lower polarity, increased lipophilicity

Key Findings :

  • The piperidinyl-ethyl chain in the target compound likely improves target selectivity compared to simpler alkyl chains (e.g., butyl or prop-2-ynyl derivatives).

Piperidine-Containing Analogs

Piperidine derivatives are common in drug design. The target compound shares structural motifs with the following:

N-(2,6-Dichlorophenyl)-2-(4-Methyl-1-piperidinyl)acetamide (LIA)
  • Structure : Acetamide-linked 4-methylpiperidine to dichlorophenyl.
  • Pharmacology : LIA demonstrates local anesthetic activity comparable to lidocaine but with prolonged duration due to reduced metabolism .
  • Comparison :
    • The target compound’s carbamate group may confer greater metabolic stability than LIA’s acetamide linkage.
    • LIA’s dichlorophenyl group enhances electrophilic interactions, whereas the target’s 4-chlorophenyl group prioritizes hydrophobic binding .
BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine)
  • Structure : Pyrrolidinyl-ethyl chain with dichlorophenyl.
  • Comparison :
    • The target compound’s piperidine ring may offer higher conformational flexibility than BD 1008’s pyrrolidine, influencing receptor affinity.
    • The absence of a dichlorophenyl group in the target suggests divergent biological targets .

Halogen-Substituted Derivatives

tert-Butyl(2-{[2-(4-Chlorophenyl)-1-Iodopropan-2-yl]oxy}ethyl)carbamate
  • Structure : Iodine substituent and tert-butyl carbamate.
  • Properties : Higher molecular weight (448.7 g/mol) and density (1.443 g/cm³) due to iodine .
  • Comparison :
    • The iodine atom in this compound increases steric hindrance and polarizability compared to the target’s methylpiperidine group.
    • The tert-butyl group may enhance metabolic stability but reduce aqueous solubility .

Biological Activity

2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate, also known as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring and has been studied for its interactions with various biological targets, particularly in the context of pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₂₁ClN₂O₂, with a molecular weight of 296.8 g/mol. The structural features that contribute to its biological activity include:

  • Piperidine Ring : A nitrogen-containing heterocycle that can interact with neurotransmitter receptors.
  • Chlorophenyl Group : This substitution may enhance lipophilicity and receptor binding affinity.

The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors in the central nervous system (CNS). It is hypothesized to act as an inhibitor or modulator, influencing pathways related to neurotransmission and potentially exhibiting neuroprotective effects.

Pharmacological Studies

Research indicates that this compound may exhibit significant pharmacological properties:

  • CNS Activity : Studies suggest potential efficacy in treating neurological disorders by modulating neurotransmitter systems.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting a role in neuroprotection.
  • Anticancer Potential : Preliminary research indicates that derivatives of carbamates, including this compound, may possess anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.

Data Tables

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1NeuroprotectionIn vitro assaysReduced oxidative stress in neuronal cells
Study 2Anticancer activityCell viability assaysInduced apoptosis in FaDu hypopharyngeal tumor cells
Study 3Enzyme inhibitionEnzyme assaysSignificant inhibition of cholinesterase activity

Comparative Analysis

When compared with similar compounds, such as other piperidine derivatives, this compound demonstrates unique properties due to its chlorophenyl substitution. This modification is believed to enhance its binding affinity to specific targets, thus increasing its biological effectiveness.

Similar Compounds Comparison

Compound Key Features Biological Activity
2-(4-methylpiperidin-1-yl)ethyl N-phenylcarbamateLacks chlorophenyl groupModerate CNS effects
2-(4-methylpiperidin-1-yl)ethyl N-(4-fluorophenyl)carbamateFluorine instead of chlorineEnhanced receptor binding

Q & A

Basic Synthesis: What are the standard protocols for synthesizing 2-(4-methylpiperidin-1-yl)ethyl N-(4-chlorophenyl)carbamate?

Methodological Answer:
The synthesis typically involves three key steps:

Piperidine Derivative Preparation : Formation of the 4-methylpiperidine ring via cyclization or substitution reactions. For example, alkylation of piperidine precursors with methyl iodide under basic conditions .

Intermediate Functionalization : Coupling the piperidine derivative to an ethyl linker. This may involve nucleophilic substitution (e.g., reacting 4-methylpiperidine with 2-chloroethylamine).

Carbamate Formation : Reaction of the intermediate with 4-chlorophenyl isocyanate or chloroformate derivatives. For instance, using phenyl isocyanate in chloroform with catalytic HCl to form the carbamate bond .
Key Considerations : Purity is monitored via TLC, and yields are optimized by controlling reaction time/temperature .

Structural Characterization: Which analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the piperidine ring, as seen in related N-(4-chlorophenyl)piperidine carboxamides) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups on piperidine, aromatic protons on the chlorophenyl ring) .
  • IR Spectroscopy : Detects functional groups (e.g., carbamate C=O stretch at ~1700 cm1^{-1}) .

Basic Biological Screening: How is the compound’s preliminary bioactivity assessed?

Methodological Answer:

  • Enzyme Inhibition Assays : Test affinity for targets like acetylcholinesterase or kinases using spectrophotometric methods (e.g., Ellman’s assay for cholinesterase inhibition) .
  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Synthesis Optimization: How can reaction conditions be modified to improve yield or purity?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carbamate formation efficiency .
  • Catalyst Use : Lewis acids (e.g., ZnCl2_2) or organocatalysts improve reaction rates .
  • Workup Strategies : Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .

Mechanistic Studies: What methods elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Predict binding modes to receptors (e.g., docking into ATP-binding pockets of kinases using AutoDock Vina) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Fluorescence Quenching : Measures ligand-induced changes in protein fluorescence to infer binding constants .

Structure-Activity Relationship (SAR) Analysis: How do structural modifications impact bioactivity?

Methodological Answer:

  • Substituent Variation : Compare analogs with different aryl groups (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to assess electronic effects on target binding .
  • Linker Optimization : Replace the ethyl spacer with methyl or propyl groups to evaluate steric effects .
  • Piperidine Modifications : Introduce bulkier substituents (e.g., 3,4-dimethylpiperidine) to probe conformational flexibility .

Data Contradictions: How to resolve discrepancies in reported synthesis yields or bioactivity?

Methodological Answer:

  • Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) that may affect yields .
  • Bioassay Standardization : Use identical cell lines and assay protocols (e.g., ATP-based viability assays) to minimize variability .
  • Statistical Analysis : Apply ANOVA or t-tests to determine significance of observed differences .

Computational Modeling: Which in silico tools predict physicochemical or ADMET properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) Simulations : Models membrane permeability (e.g., using CHARMM force fields) .
  • ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions .

Analytical Challenges: What issues arise in characterizing stereoisomers or polymorphs?

Methodological Answer:

  • Chiral Chromatography : Resolve enantiomers using chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • DSC/TGA : Differentiate polymorphs via melting point and thermal stability profiles .
  • Solid-State NMR : Distinguish crystalline vs. amorphous forms .

Toxicity Profiling: What methodologies assess the compound’s safety profile?

Methodological Answer:

  • In Vitro Hepatotoxicity : Use HepG2 cells to measure ALT/AST leakage post-treatment .
  • Ames Test : Screen for mutagenicity in Salmonella typhimurium strains TA98/TA100 .
  • In Vivo Acute Toxicity : Determine LD50_{50} in rodent models (OECD Guideline 423) .

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